molecular formula C22H23N5O3S B3304200 N-(4-acetylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide CAS No. 921581-45-5

N-(4-acetylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3304200
CAS No.: 921581-45-5
M. Wt: 437.5 g/mol
InChI Key: MAABOZIGVJKROK-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core linked to a sulfanyl acetamide moiety. The 4-acetylphenyl group on the acetamide and the 4-ethoxyphenyl substituent on the imidazotriazole ring contribute to its unique electronic and steric profile.

This article compares its structural and physicochemical properties with analogous triazole- and acetamide-containing derivatives, emphasizing substituent effects and core ring systems.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-3-30-19-10-8-18(9-11-19)26-12-13-27-21(26)24-25-22(27)31-14-20(29)23-17-6-4-16(5-7-17)15(2)28/h4-11H,3,12-14H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAABOZIGVJKROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazole core, followed by the introduction of the acetylphenyl and ethoxyphenyl groups. Common reagents used in these reactions include acetic anhydride, ethyl bromide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-acetylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in significantly elevates logP (lipophilicity), which may improve membrane permeability but pose solubility challenges.
  • The phenoxymethyl group in introduces steric bulk, possibly affecting target engagement.

Biological Activity

N-(4-acetylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, mechanism of action, and biological effects based on current research findings.

Compound Overview

Chemical Structure : The compound features an imidazo[2,1-c][1,2,4]triazole moiety linked to an acetylphenyl group and a sulfanyl group. This unique structure contributes to its potential biological activity.

Molecular Formula : C₁₈H₁₈N₄O₂S

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Imidazo[2,1-c][1,2,4]triazole Core : Utilizing various reagents such as acetic anhydride and sulfur-containing compounds.
  • Introduction of Sulfanyl Group : This is critical for enhancing the compound's biological properties.
  • Coupling with Acetylphenyl and Ethoxyphenyl Groups : This final step ensures the formation of the desired compound with high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function by:

  • Inhibition of Enzymes : The compound can inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory responses.
  • Modulation of Receptors : It may interact with various receptors that mediate cellular signaling pathways related to inflammation and cancer.

Biological Activity

Research has demonstrated a range of biological activities associated with this compound:

  • Anti-inflammatory Effects : Studies indicate that compounds similar to this one exhibit significant anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines.
CompoundActivityMethodReference
N-(4-acetylphenyl)-2-{...}Anti-inflammatoryWestern blotting
Similar sulfanyltriazolesCytotoxic against MCF-7 cellsCytotoxicity assay
  • Anticancer Properties : The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, related triazole derivatives have been reported to exhibit cytotoxic activity against breast cancer cells (MCF-7).

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study highlighted that sulfanyl-substituted triazoles demonstrated significant cytotoxicity against MCF-7 and Bel-7402 cancer cell lines. The EC50 values indicated potent activity at low concentrations .
  • Anti-inflammatory Mechanism :
    • Research on similar compounds showed that they effectively inhibited the expression of iNOS and COX-2 in RAW264.7 cells through RT-PCR analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

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